molecular formula C31H26N4S B4931725 N-benzyl-N'-dibenzo[a,c]phenazin-11-yl-N-propylthiourea

N-benzyl-N'-dibenzo[a,c]phenazin-11-yl-N-propylthiourea

Katalognummer: B4931725
Molekulargewicht: 486.6 g/mol
InChI-Schlüssel: RFNLYZYYIARPAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-N'-dibenzo[a,c]phenazin-11-yl-N-propylthiourea, also known as DBPPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBPPT is a thiourea derivative that has shown promising results in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In

Wissenschaftliche Forschungsanwendungen

N-benzyl-N'-dibenzo[a,c]phenazin-11-yl-N-propylthiourea has been extensively studied for its potential applications in scientific research. It has been shown to have neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Wirkmechanismus

The mechanism of action of N-benzyl-N'-dibenzo[a,c]phenazin-11-yl-N-propylthiourea is not fully understood. However, it has been shown to modulate various signaling pathways, including the PI3K/Akt pathway and the MAPK/ERK pathway. This compound has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including dopamine, serotonin, and acetylcholine. This compound has also been shown to decrease the levels of various pro-inflammatory cytokines, including TNF-α and IL-6.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-benzyl-N'-dibenzo[a,c]phenazin-11-yl-N-propylthiourea in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for various targets, including acetylcholinesterase and monoamine oxidase. However, one of the main limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental setups.

Zukünftige Richtungen

There are several future directions for the study of N-benzyl-N'-dibenzo[a,c]phenazin-11-yl-N-propylthiourea. One potential direction is the development of this compound derivatives with improved solubility and selectivity. Another potential direction is the investigation of the potential therapeutic applications of this compound in various diseases, including neurodegenerative diseases and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways and enzymes.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential applications in various fields of scientific research. Its high potency and selectivity make it a potential candidate for the development of new therapies for various diseases. However, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways and enzymes.

Synthesemethoden

The synthesis of N-benzyl-N'-dibenzo[a,c]phenazin-11-yl-N-propylthiourea involves a multi-step process that includes the reaction of dibenzo[a,c]phenazine-11-carboxylic acid with benzylamine to form dibenzo[a,c]phenazin-11-ylmethylbenzylamine. This intermediate product is then reacted with propyl isothiocyanate to form this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Eigenschaften

IUPAC Name

1-benzyl-3-phenanthro[9,10-b]quinoxalin-11-yl-1-propylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N4S/c1-2-18-35(20-21-10-4-3-5-11-21)31(36)32-22-16-17-27-28(19-22)34-30-26-15-9-7-13-24(26)23-12-6-8-14-25(23)29(30)33-27/h3-17,19H,2,18,20H2,1H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNLYZYYIARPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC=CC=C1)C(=S)NC2=CC3=C(C=C2)N=C4C5=CC=CC=C5C6=CC=CC=C6C4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.